2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound is a structurally complex tricyclic derivative featuring a unique fusion of heterocyclic motifs. Its core structure includes an 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene scaffold substituted with a 3-chloro-4-fluorophenyl group at position 4, an acetyl group at position 11, and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further functionalized with a 3,5-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN4O5S2/c1-14(34)32-7-6-19-22(12-32)40-25-24(19)26(36)33(16-4-5-21(29)20(28)10-16)27(31-25)39-13-23(35)30-15-8-17(37-2)11-18(9-15)38-3/h4-5,8-11H,6-7,12-13H2,1-3H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGKTWIBTKHTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps. The starting materials include 3-chloro-4-fluoroacetophenone and various reagents to construct the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (Synonym: ChemDiv2_007199) Substituent Differences:
- Phenyl vs. Halogenated Phenyl: The analogue features a simple phenyl group at position 4, whereas the target compound has a 3-chloro-4-fluorophenyl group.
- Acetamide Side Chain : The analogue’s 2-methoxyphenyl group contrasts with the target’s 3,5-dimethoxyphenyl group. The latter’s symmetric substitution may enhance solubility or metabolic stability due to reduced steric hindrance .
- Biological Implications : The absence of halogens in the analogue likely reduces its binding affinity to targets requiring halogen-specific interactions (e.g., certain kinases or GPCRs). However, the 2-methoxy group may confer selectivity for enzymes sensitive to ortho-substituted aromatics.
Hypothetical Analogues with Varying Substituents
- Sulfur vs. Oxygen in the Tricyclic Core : Replacement of the thia (sulfur) moiety with oxygen could alter redox properties and hydrogen-bonding capacity, impacting interactions with metal ions or catalytic sites.
- Variations in the Acetyl Group : Substituting the acetyl group with bulkier acyl chains (e.g., propionyl) might modulate membrane permeability or metabolic degradation rates.
Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)
| Property | Target Compound | ChemDiv2_007199 Analogue |
|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | ~530 g/mol (estimated) |
| LogP (Predicted) | ~3.5 (due to halogens) | ~2.8 (less hydrophobic) |
| Aqueous Solubility | Low (halogens increase lipophilicity) | Moderate (methoxy enhances polarity) |
| Metabolic Stability | Likely higher (fluorine resists oxidation) | Potentially lower (phenyl prone to CYP450 metabolism) |
Research Findings and Methodological Context
- LC/MS Profiling: Techniques highlighted in marine actinomycete studies () are critical for identifying minor tricyclic derivatives like the target compound. LC/MS can differentiate between halogenated and non-halogenated analogues based on mass shifts and fragmentation patterns .
- Hit Dexter 2.0 Evaluation: As discussed in , tools like Hit Dexter 2.0 could assess the target compound’s risk of promiscuous binding. Its halogenated structure may reduce false-positive rates compared to simpler analogues, which might be flagged as "badly behaving" due to non-specific interactions .
Biological Activity
The compound 2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN4O4S2 |
| Molecular Weight | 543.1 g/mol |
| IUPAC Name | 2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
| LogP | 4.471 |
| Water Solubility | LogSw: -4.84 |
Structural Characteristics
The compound features a tricyclic structure with multiple functional groups that may influence its biological interactions. The presence of chlorine and fluorine atoms suggests potential for varied reactivity and specificity in biological systems.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with triazole rings have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial properties, potentially making this compound effective against certain bacterial strains.
Case Studies and Research Findings
-
Anticancer Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited significant cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HeLa cells). The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis through caspase activation.
- Antimicrobial Research :
- Kinase Inhibition :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
